Cas no 1805446-66-5 (3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine)

3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine is a halogenated pyridine derivative with a unique substitution pattern, offering versatile reactivity for synthetic applications. The presence of difluoromethyl, hydroxyl, and iodo functional groups enhances its utility as a building block in pharmaceutical and agrochemical research. The difluoromethyl group contributes to metabolic stability, while the iodine atom facilitates further functionalization via cross-coupling reactions. The hydroxyl group provides a handle for derivatization or hydrogen bonding interactions. This compound is particularly valuable in the development of fluorinated heterocycles, where its structural features enable precise modifications for target-oriented synthesis. Its well-defined reactivity profile makes it a reliable intermediate for advanced chemical transformations.
3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine structure
1805446-66-5 structure
Product Name:3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine
CAS No:1805446-66-5
MF:C7H6F2INO
MW:285.02992105484
CID:4886326
Update Time:2025-05-25

3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine
    • Inchi: 1S/C7H6F2INO/c1-3-2-4(12)11-7(10)5(3)6(8)9/h2,6H,1H3,(H,11,12)
    • InChI Key: KZLVRLLZCICFCX-UHFFFAOYSA-N
    • SMILES: IC1=C(C(F)F)C(C)=CC(N1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 283
  • XLogP3: 1
  • Topological Polar Surface Area: 29.1

3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029031030-250mg
3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine
1805446-66-5 95%
250mg
$1,048.60 2022-04-01
Alichem
A029031030-500mg
3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine
1805446-66-5 95%
500mg
$1,701.85 2022-04-01
Alichem
A029031030-1g
3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine
1805446-66-5 95%
1g
$2,837.10 2022-04-01

3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine Related Literature

Additional information on 3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine

3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine: A Comprehensive Overview

3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine, also known by its CAS number 1805446-66-5, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into the properties, synthesis, applications, and recent advancements related to this compound.

The molecular structure of 3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine is characterized by a pyridine ring with multiple substituents. The presence of a difluoromethyl group at position 3, a hydroxyl group at position 6, an iodo group at position 2, and a methyl group at position 4 makes it a highly functionalized molecule. These substituents not only influence the compound's physical properties but also play a crucial role in its biological activity and reactivity.

Recent studies have highlighted the potential of 3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine as a precursor for the development of novel drugs targeting various diseases. For instance, researchers have explored its role in inhibiting enzymes associated with cancer and neurodegenerative disorders. The compound's ability to modulate enzyme activity has been attributed to its unique electronic and steric properties.

The synthesis of CAS No. 1805446-66-5 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the introduction of the difluoromethyl group via nucleophilic substitution and the precise placement of the iodo and hydroxyl groups through directed metallation strategies. These methods ensure high yields and excellent control over the product's purity.

In terms of applications, 3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine has shown promise in agrochemicals as a potential herbicide or fungicide. Its ability to inhibit key enzymes in plant pathogens makes it a valuable candidate for crop protection products. Additionally, the compound has been investigated for its role in materials science, particularly in the development of advanced polymers and coatings with enhanced thermal stability.

Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of CAS No. 1805446-66-5. Using state-of-the-art molecular modeling techniques, researchers have been able to predict its binding affinity to various protein targets with remarkable accuracy. This has significantly accelerated drug discovery efforts involving this compound.

In conclusion, 3-(Difluoromethyl)-6-hydroxy-2-iodo-4-methylpyridine, or CAS No. 1805446-66-5, is a versatile compound with wide-ranging applications across multiple industries. Its unique structure, coupled with recent scientific breakthroughs, positions it as a key player in future research and development endeavors.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.